molecular formula C7H4ClFN2 B13912714 7-Chloro-8-fluoroimidazo[1,5-A]pyridine

7-Chloro-8-fluoroimidazo[1,5-A]pyridine

Katalognummer: B13912714
Molekulargewicht: 170.57 g/mol
InChI-Schlüssel: IOSXNZADASICJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-8-fluoroimidazo[1,5-A]pyridine is a heterocyclic compound characterized by the presence of both chlorine and fluorine atoms on an imidazo[1,5-A]pyridine scaffold. This compound is part of a broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method involves the reaction of 2-amino-4-chloropyridine with 2,2,2-trifluoroethylamine under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-A]pyridine ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper complexes and peroxides are sometimes used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-8-fluoroimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Chloro-8-fluoroimidazo[1,5-A]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-8-fluoroimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
  • 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
  • 3-Chloro-8-fluoroimidazo[1,2-a]pyridine

Comparison: 7-Chloro-8-fluoroimidazo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C7H4ClFN2

Molekulargewicht

170.57 g/mol

IUPAC-Name

7-chloro-8-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H

InChI-Schlüssel

IOSXNZADASICJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC=C2C(=C1Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.